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Compound of Interest

Compound Name: 3',4'-Dihydroxyacetophenone

Cat. No.: B073281 Get Quote

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug

Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 3',4'-
Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and

a compound of interest in medicinal chemistry. This document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering

valuable insights for its identification, characterization, and application in research and

development.

Mass Spectrometry (MS) Analysis
Mass spectrometry of 3',4'-Dihydroxyacetophenone was performed using electron ionization

(EI). The resulting mass spectrum is characterized by a molecular ion peak and several key

fragment ions that provide structural confirmation.

Table 1: Mass Spectrometry Data for 3',4'-Dihydroxyacetophenone
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m/z
Relative
Abundance

Fragment Ion
Proposed Structure
of Fragment

152 Moderate [M]⁺ [C₈H₈O₃]⁺

137 High [M - CH₃]⁺ [C₇H₅O₃]⁺

109 Moderate [M - CH₃ - CO]⁺ [C₆H₅O₂]⁺

The mass spectrum displays the molecular ion peak [M]⁺ at m/z 152, corresponding to the

molecular weight of 3',4'-Dihydroxyacetophenone (C₈H₈O₃).[1][2] The base peak is observed

at m/z 137, resulting from the characteristic alpha-cleavage of the acetyl group, leading to the

loss of a methyl radical (•CH₃).[1] A subsequent loss of carbon monoxide (CO) from the [M -

CH₃]⁺ fragment yields the ion at m/z 109.

Figure 1: Fragmentation pathway of 3',4'-Dihydroxyacetophenone in EI-MS.

Infrared (IR) Spectroscopy Analysis
The infrared spectrum of 3',4'-Dihydroxyacetophenone reveals characteristic absorption

bands corresponding to its functional groups. The analysis of the gas-phase FTIR spectrum

from the NIST database provides the following key absorptions.

Table 2: Infrared Spectroscopy Data for 3',4'-Dihydroxyacetophenone

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3600-3400 Strong, Broad O-H Stretching (Phenolic)

~3100-3000 Medium C-H Stretching (Aromatic)

~1670 Strong C=O Stretching (Ketone)

~1600, 1510 Medium C=C Stretching (Aromatic)

~1280 Strong C-O Stretching (Phenolic)

~880-800 Strong C-H
Bending (Aromatic,

out-of-plane)
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The broad band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching of the

phenolic hydroxyl groups. The strong absorption at approximately 1670 cm⁻¹ is characteristic

of the C=O stretching of the aryl ketone. Aromatic C=C stretching vibrations are observed

around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band near 1280 cm⁻¹ corresponds to the C-O

stretching of the phenol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
The ¹H and ¹³C NMR spectra of 3',4'-Dihydroxyacetophenone provide detailed information

about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy
The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the

methyl protons of the acetyl group.

Table 3: ¹H NMR Spectral Data for 3',4'-Dihydroxyacetophenone

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.5 d ~2.0 1H H-2'

~7.4 dd ~8.5, 2.0 1H H-6'

~6.9 d ~8.5 1H H-5'

~2.5 s - 3H -COCH₃

~9.0-10.0 br s - 2H -OH

Note: Chemical shifts for phenolic protons (-OH) can be broad and their position may vary

depending on the solvent and concentration.

¹³C NMR Spectroscopy
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The carbon-13 NMR spectrum shows eight distinct signals, corresponding to the eight carbon

atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for 3',4'-Dihydroxyacetophenone

Chemical Shift (δ, ppm) Assignment

~198.0 C=O

~150.0 C-4'

~145.0 C-3'

~130.0 C-1'

~123.0 C-6'

~115.0 C-5'

~114.0 C-2'

~26.0 -CH₃

Experimental Protocols
Mass Spectrometry (Electron Ionization)
A sample of 3',4'-Dihydroxyacetophenone is introduced into the ion source of the mass

spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

This causes the molecule to ionize and fragment. The resulting positively charged ions are then

accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio

(m/z). A detector then records the abundance of each ion.

Infrared Spectroscopy (Gas-Phase FTIR)
A solid sample of 3',4'-Dihydroxyacetophenone is heated in a gas cell to obtain its vapor-

phase spectrum. An infrared beam is passed through the gas cell. The molecules absorb IR

radiation at frequencies corresponding to their vibrational modes. The transmitted light is

detected and a Fourier transform is applied to the resulting interferogram to obtain the infrared

spectrum, which is a plot of absorbance or transmittance versus wavenumber.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of 3',4'-Dihydroxyacetophenone is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal

standard. The solution is placed in an NMR tube and inserted into the NMR spectrometer. For

¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free

induction decay (FID) is detected. For ¹³C NMR, proton decoupling is typically used to simplify

the spectrum. The FID is then Fourier transformed to produce the NMR spectrum, showing

chemical shifts relative to TMS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b073281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Figure 2: General workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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